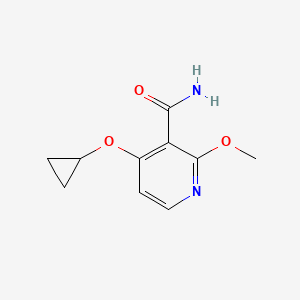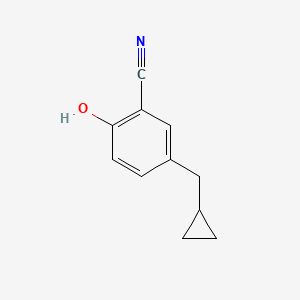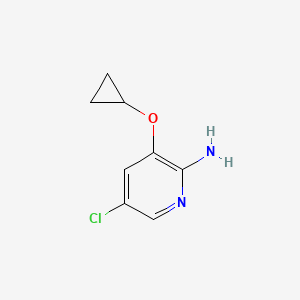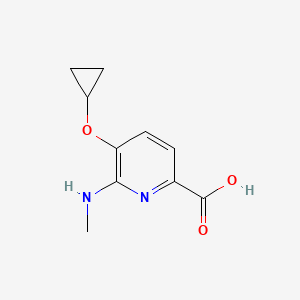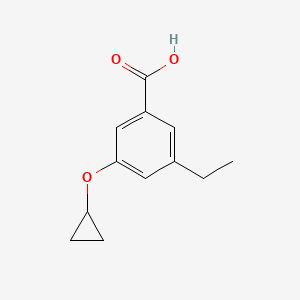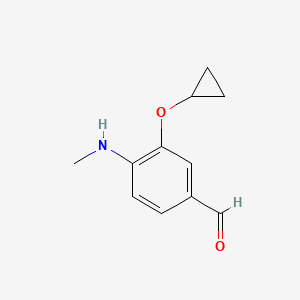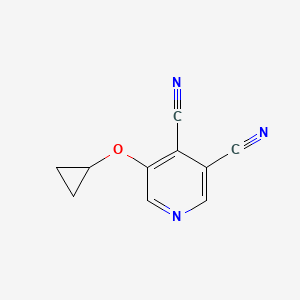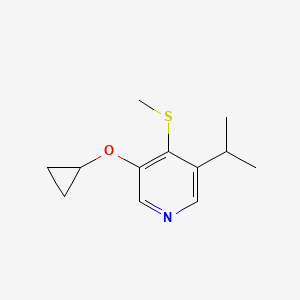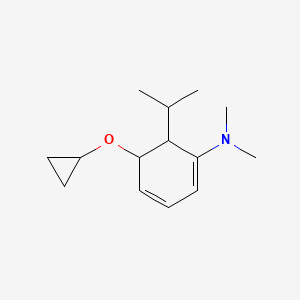
5-Cyclopropoxy-6-isopropyl-N,N-dimethylcyclohexa-1,3-dien-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropoxy-6-isopropyl-N,N-dimethylcyclohexa-1,3-dien-1-amine is an organic compound with the molecular formula C14H23NO This compound is characterized by its cyclohexadiene core, substituted with cyclopropoxy, isopropyl, and dimethylamine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-6-isopropyl-N,N-dimethylcyclohexa-1,3-dien-1-amine typically involves multiple steps
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature. standard organic synthesis techniques, such as catalytic hydrogenation and nucleophilic substitution, are likely employed on a larger scale.
Analyse Chemischer Reaktionen
Types of Reactions
5-Cyclopropoxy-6-isopropyl-N,N-dimethylcyclohexa-1,3-dien-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropoxy or isopropyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction could produce alkanes or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study biological pathways involving amine groups.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Cyclopropoxy-6-isopropyl-N,N-dimethylcyclohexa-1,3-dien-1-amine involves its interaction with molecular targets such as enzymes or receptors. The cyclohexadiene core and the amine group play crucial roles in binding to these targets, potentially modulating their activity. The exact pathways and molecular targets are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dimethylcyclohexa-1,3-diene: Shares the cyclohexadiene core but lacks the cyclopropoxy and isopropyl groups.
5,5-Dimethyl-1,3-cyclohexanedione: Another cyclohexane derivative with different functional groups.
Uniqueness
5-Cyclopropoxy-6-isopropyl-N,N-dimethylcyclohexa-1,3-dien-1-amine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C14H23NO |
|---|---|
Molekulargewicht |
221.34 g/mol |
IUPAC-Name |
5-cyclopropyloxy-N,N-dimethyl-6-propan-2-ylcyclohexa-1,3-dien-1-amine |
InChI |
InChI=1S/C14H23NO/c1-10(2)14-12(15(3)4)6-5-7-13(14)16-11-8-9-11/h5-7,10-11,13-14H,8-9H2,1-4H3 |
InChI-Schlüssel |
FWEHYSZILSMUHP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1C(C=CC=C1N(C)C)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



